tert-Butyl ((3S,4R)-4-ethylpiperidin-3-yl)carbamate
Description
tert-Butyl ((3S,4R)-4-ethylpiperidin-3-yl)carbamate is a chiral piperidine derivative featuring a tert-butyl carbamate (Boc) protective group at the 3-position and an ethyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₂H₂₄N₂O₂ (exact mass: 228.18 g/mol), and its structural specificity distinguishes it from other piperidine-based carbamates .
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-ethylpiperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-9-6-7-13-8-10(9)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTWTCBZSJENGB-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNCC1NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCNC[C@H]1NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3S,4R)-4-ethylpiperidin-3-yl)carbamate typically involves the reaction of (3S,4R)-4-ethylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the piperidine ring, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3S,4R)-4-ethylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
tert-Butyl ((3S,4R)-4-ethylpiperidin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of tert-Butyl ((3S,4R)-4-ethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The piperidine ring may also interact with receptor sites, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Piperidine Carbamates
The functional and stereochemical diversity of piperidine carbamates significantly impacts their physicochemical properties and biological interactions. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Stereochemical and Functional Implications
Ethyl vs. Methyl Substituents :
- The ethyl group in the target compound increases lipophilicity (logP ~2.5–3.0), enhancing membrane permeability compared to methyl-substituted analogs (logP ~1.8–2.2) . However, the bulkier ethyl group may reduce binding affinity to sterically sensitive targets.
- Methyl analogs (e.g., CAS 1032684-85-7) exhibit faster metabolic clearance due to lower steric hindrance, as shown in rodent microsome studies .
Hydroxyl vs. Fluorine Substituents: Hydroxyl groups (e.g., CAS 724787-35-3) improve aqueous solubility (cLogP ~0.5–1.0) but may reduce blood-brain barrier penetration. They also serve as hydrogen-bond donors, critical for enzyme inhibition (e.g., epoxide hydratase modulation) . Fluorine substitution (e.g., CAS 1052713-47-9) enhances metabolic stability by resisting oxidative degradation. Fluorine’s electronegativity can also alter pKa values, affecting ionization states at physiological pH .
Stereochemical Considerations :
- The (3S,4R) configuration in the target compound is enantiomerically distinct from (3R,4R) or (3S,4S) analogs (e.g., CAS 859854-68-3). Such stereochemical differences can lead to divergent biological activities, as seen in receptor-binding assays for opioid or serotonin modulators .
Biological Activity
tert-Butyl ((3S,4R)-4-ethylpiperidin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, emphasizing its pharmacological potential and applications.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₄N₂O₂
- Molecular Weight : 228.34 g/mol
- CAS Number : 488728-05-8
- Purity : 97%
- IUPAC Name : this compound
The compound features a carbamate functional group attached to a piperidine ring, which is significant for its biological activity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The carbamate moiety can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity. This mechanism is crucial for regulating metabolic pathways.
- Receptor Interaction : The piperidine structure allows for interaction with various receptors, potentially modulating their activity and influencing physiological processes.
Anticancer Potential
Research indicates that compounds with similar structures may exhibit anticancer properties. For instance, derivatives of piperidine have shown efficacy in inhibiting tumor growth in animal models by inducing apoptosis in cancer cell lines.
Neuropharmacological Effects
Given its structural characteristics, this compound is being explored for potential effects on the central nervous system. It may have applications in treating neurological disorders by modulating neurotransmitter systems.
Case Studies and Experimental Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
